Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrF4O2 It is a derivative of benzoic acid, featuring bromine, fluorine, and trifluoromethyl functional groups
Mechanism of Action
Mode of Action
The exact mode of action of Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate is currently unknown due to the lack of specific studies on this compound . It’s worth noting that compounds with similar structures have been used in various chemical reactions, such as the suzuki–miyaura coupling .
Biochemical Pathways
It’s known that similar compounds can participate in reactions like friedel crafts acylation .
Action Environment
It’s known that the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of fluorinated compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated benzoic acid derivative, followed by esterification. The reaction conditions often require the use of bromine or a brominating agent, a suitable solvent, and a catalyst to facilitate the reaction. The esterification step involves the use of methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form different functional groups, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-4-(trifluoromethyl)benzoate
- Methyl 2-fluorobenzoate
- Methyl 2-bromo-6-methyl-4-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzoate structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c1-16-8(15)7-5(10)2-4(3-6(7)11)9(12,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVQCHVTKNJDHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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